molecular formula C10H6Br2N2O B13704693 5-Bromo-4-(4-bromophenyl)imidazole-2-carbaldehyde

5-Bromo-4-(4-bromophenyl)imidazole-2-carbaldehyde

Cat. No.: B13704693
M. Wt: 329.97 g/mol
InChI Key: RRSWEOIXVKNONS-UHFFFAOYSA-N
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Description

5-Bromo-4-(4-bromophenyl)imidazole-2-carbaldehyde is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of bromine atoms at the 5 and 4 positions of the imidazole ring and the phenyl group, respectively, as well as an aldehyde group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(4-bromophenyl)imidazole-2-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 4-phenylimidazole followed by formylation at the 2 position. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and formylating agents like Vilsmeier-Haack reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(4-bromophenyl)imidazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 5-Bromo-4-(4-bromophenyl)imidazole-2-carboxylic acid.

    Reduction: 5-Bromo-4-(4-bromophenyl)imidazole-2-methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-4-(4-bromophenyl)imidazole-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(4-bromophenyl)imidazole-2-carbaldehyde involves its interaction with specific molecular targets. The bromine atoms and the aldehyde group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)-thiazol-2-amine: Another brominated heterocyclic compound with similar structural features.

    2-(4-Chlorophenyl)-4-(1H-imidazol-4-yl)-1,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine: A compound with a similar imidazole core but different substituents.

Uniqueness

5-Bromo-4-(4-bromophenyl)imidazole-2-carbaldehyde is unique due to the specific positioning of the bromine atoms and the aldehyde group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H6Br2N2O

Molecular Weight

329.97 g/mol

IUPAC Name

5-bromo-4-(4-bromophenyl)-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C10H6Br2N2O/c11-7-3-1-6(2-4-7)9-10(12)14-8(5-15)13-9/h1-5H,(H,13,14)

InChI Key

RRSWEOIXVKNONS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(NC(=N2)C=O)Br)Br

Origin of Product

United States

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